molecular formula C15H13N3O2S B3020028 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034465-89-7

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B3020028
CAS No.: 2034465-89-7
M. Wt: 299.35
InChI Key: VFDIMCMDKWVVML-UHFFFAOYSA-N
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Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is an organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan-Pyridine Intermediate: This step could involve the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced through a similar coupling reaction or via a substitution reaction.

    Urea Formation: The final step would involve the formation of the urea linkage, possibly through the reaction of an amine with an isocyanate or a carbodiimide.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)carbamate: Similar structure with a carbamate group.

Uniqueness

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to its specific combination of heterocyclic rings and the urea linkage, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(18-14-2-1-7-21-14)17-9-11-3-4-13(16-8-11)12-5-6-20-10-12/h1-8,10H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDIMCMDKWVVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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